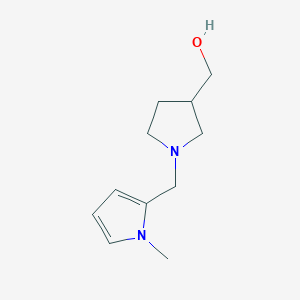

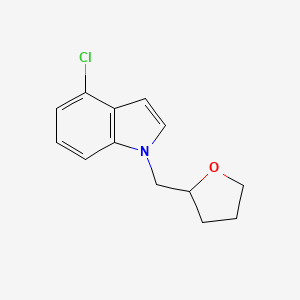

1-(3-Cyclopropylmethoxybenzyl)-piperazine

Descripción general

Descripción

1-(3-Cyclopropylmethoxybenzyl)-piperazine (CMPP) is a synthetic piperazine derivative that has been developed as a potential drug candidate for the treatment of several neurological and psychiatric disorders. CMPP is structurally related to the well-known piperazine derivatives, such as phencyclidine (PCP) and ketamine, and is currently being investigated for its potential therapeutic applications. CMPP has been evaluated for its ability to modulate serotonin (5-HT), norepinephrine (NE), and dopamine (DA) neurotransmission. In addition, CMPP has been studied for its potential to produce anxiolytic, antidepressant, and antipsychotic effects.

Aplicaciones Científicas De Investigación

Synthesis and Cardiotropic Activity

A series of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines were synthesized and assessed for their cardiotropic activity. Among them, 1-(3,4,5-trimethoxybenzyl)-4-{2-[(3,4,5-trimethoxybenzyl)amino]ethyl}piperazine trihydrochloride demonstrated significant antiarrhythmic effects in aconitine and CaCl2 arrhythmia models, indicating a potential application in cardiovascular disorders (Mokrov et al., 2019).

Piperazine Designer Drugs and Cardiotoxicity

A study on the cardiotoxicity of piperazine designer drugs, including 1-benzylpiperazine and others, in the H9c2 rat cardiac cell line revealed that these compounds induced cytotoxicity through mitochondrial impairment. This finding underscores the importance of understanding the cellular effects of piperazine derivatives, which could inform their safe use and potential therapeutic applications (Arbo et al., 2014).

Hepatotoxicity and Metabolic Pathways

Piperazine designer drugs, including 1-benzylpiperazine and others, have been studied for their hepatotoxic effects. The research highlighted up-regulation of key enzymes involved in cholesterol and lipid biosynthesis, suggesting that these compounds could affect metabolic pathways related to liver function. This insight could be crucial for understanding the metabolic impacts of piperazine derivatives and guiding their development for therapeutic uses (Arbo et al., 2016).

Antioxidant Properties

1-Phenyl-4-(3',5'-di-tert-butyl-4'-hydroxybenzyl) piperazine was synthesized and evaluated for its antioxidant properties in base fuel, demonstrating excellent thermal stability and comparable antioxidant activity to commercial antioxidants. This suggests potential applications for piperazine derivatives as antioxidants in various industrial and therapeutic contexts (Desai et al., 2002).

Cardioprotection by Trimetazidine

Trimetazidine, a compound structurally related to piperazine derivatives, was shown to attenuate myocardial reperfusion injury when administered before reperfusion, potentially through activation of p38 mitogen-activated protein kinase and Akt signaling. This study highlights the cardioprotective potential of trimetazidine and, by extension, the therapeutic possibilities for piperazine derivatives in the treatment of cardiac conditions (Khan et al., 2010).

Propiedades

IUPAC Name |

1-[[3-(cyclopropylmethoxy)phenyl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-2-14(11-17-8-6-16-7-9-17)10-15(3-1)18-12-13-4-5-13/h1-3,10,13,16H,4-9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAUTKSTGFXWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC(=C2)CN3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1475553.png)

![1-{[(1-Methoxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475559.png)

amine](/img/structure/B1475561.png)

amine](/img/structure/B1475562.png)

![1-({[(2-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475564.png)

![1-{[(3-Methoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475565.png)

![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1475570.png)

![1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475572.png)